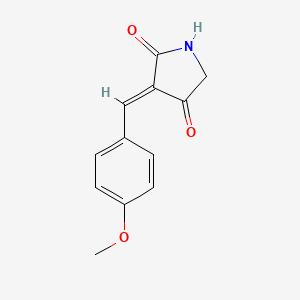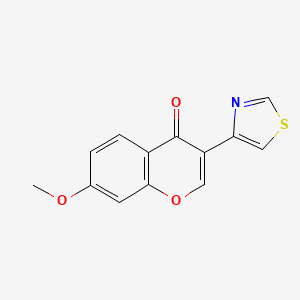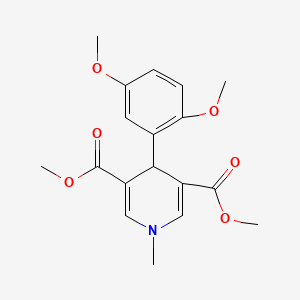
dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Introduction Dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of organic compounds known as dihydropyridines. Dihydropyridines are characterized by a pyridine ring partially saturated with two additional hydrogen atoms.
Synthesis Analysis The synthesis of compounds like dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate often involves Hantzsch condensation reactions. For instance, one synthesis method involves the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation in solvent-free conditions, as detailed by (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis The molecular structure of related dihydropyridine derivatives has been studied using various spectroscopic techniques. For example, the structure and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were evaluated through quantum chemical calculations and vibrational analysis, as reported by (Singh et al., 2013).
Chemical Reactions and Properties The chemical reactions involving dihydropyridine derivatives can vary based on the functional groups attached to the pyridine ring. For example, the addition of dimethyl acetylenedicarboxylate to coumarin derivatives has been studied to form different dihydropyridine derivatives, as explored by (Haywood & Reid, 1977).
Physical Properties Analysis The physical properties of dihydropyridine derivatives, such as crystal structure and bonding patterns, have been the subject of various studies. For instance, the planarity of the cyclobutane ring in the crystal of related compounds was examined through X-ray analysis and natural bond orbital population analysis, as detailed by (Shabir et al., 2020).
Chemical Properties Analysis The chemical properties of dihydropyridine derivatives are influenced by their structural features. The pharmacological activity of calcium channel antagonists, which includes dihydropyridine derivatives, correlates with the degree of ring puckering in their molecular structure, as investigated by (Fossheim et al., 1982).
属性
IUPAC Name |
dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-19-9-13(17(20)24-4)16(14(10-19)18(21)25-5)12-8-11(22-2)6-7-15(12)23-3/h6-10,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTIPFXVBNGCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=C(C=CC(=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5657499.png)
![7-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5657503.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)
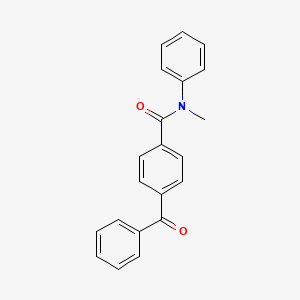
![3-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5657520.png)
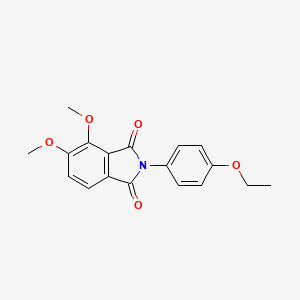
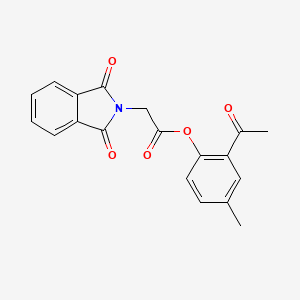
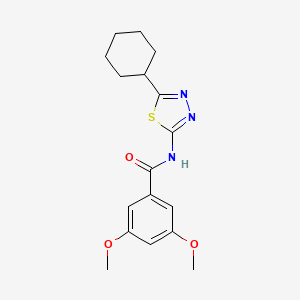
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)
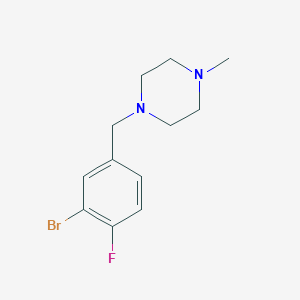
![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)
